3,3,4,4,4-Pentafluorobutan-1-amine;hydrochloride

Description

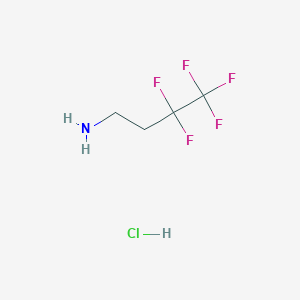

3,3,4,4,4-Pentafluorobutan-1-amine;hydrochloride is a fluorinated organic compound with the molecular formula C₄H₆F₅N·HCl. It is a derivative of butanamine, where five hydrogen atoms are replaced by fluorine atoms, and it is combined with hydrochloride to form a salt. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and applications.

Properties

IUPAC Name |

3,3,4,4,4-pentafluorobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F5N.ClH/c5-3(6,1-2-10)4(7,8)9;/h1-2,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYZYINMWSFIDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(F)(F)F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,4-Pentafluorobutan-1-amine;hydrochloride typically involves the fluorination of butanamine derivatives. One common method includes the reaction of butanamine with fluorinating agents such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow fluorination, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-Pentafluorobutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.

Reduction Reactions: It can be reduced to form fluorinated hydrocarbons.

Common Reagents and Conditions

Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly employed.

Major Products Formed

Substitution: Fluorinated amides or esters.

Oxidation: Fluorinated ketones or aldehydes.

Reduction: Fluorinated alkanes.

Scientific Research Applications

Medicinal Chemistry

1. Monoacylglycerol Lipase Inhibition:

One of the prominent applications of 3,3,4,4,4-pentafluorobutan-1-amine;hydrochloride is its role as a monoacylglycerol lipase (MAGL) inhibitor. MAGL is an enzyme involved in the degradation of endocannabinoids, which are crucial for various physiological processes. Inhibitors of this enzyme have potential therapeutic applications in treating conditions such as pain, anxiety, and neurodegenerative diseases like Alzheimer's disease. Research indicates that compounds similar to 3,3,4,4,4-pentafluorobutan-1-amine exhibit promising inhibitory activity against MAGL .

2. Anticancer Properties:

Studies have shown that fluorinated compounds can enhance the efficacy of anticancer drugs. The unique electronic properties imparted by fluorine atoms can improve the pharmacokinetic profiles of drug candidates. The hydrochloride salt form of 3,3,4,4,4-pentafluorobutan-1-amine may be explored for its potential in developing new anticancer therapies .

Materials Science

1. Fluorinated Polymers:

Fluorinated compounds are integral in synthesizing advanced materials due to their unique properties such as chemical stability and hydrophobicity. This compound can serve as a building block for creating fluorinated polymers that are resistant to solvents and thermal degradation. These materials find applications in coatings and membranes used in various industries .

2. Surface Modification:

The compound can be utilized in surface modification techniques to enhance the properties of substrates. By incorporating fluorinated moieties into surface coatings, it is possible to achieve low surface energy characteristics that improve water repellency and reduce friction .

Organic Synthesis

1. Reagent in Chemical Reactions:

In organic synthesis, this compound serves as a versatile reagent for the introduction of fluorinated groups into organic molecules. Its use can facilitate the development of novel compounds with enhanced biological activity or improved physical properties .

2. Synthesis of Complex Molecules:

The compound is also valuable in synthesizing complex organic molecules where fluorination plays a critical role in determining the biological activity or stability of the final product. Its ability to participate in various chemical reactions makes it a key intermediate in synthetic pathways .

Summary Table of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Medicinal Chemistry | MAGL Inhibition | Potential treatment for pain and neurodegenerative diseases |

| Anticancer Properties | Enhances efficacy of anticancer drugs | |

| Materials Science | Fluorinated Polymers | Used in coatings and membranes |

| Surface Modification | Improves water repellency and reduces friction | |

| Organic Synthesis | Reagent for Fluorination | Introduces fluorinated groups into organic molecules |

| Synthesis of Complex Molecules | Key intermediate for developing biologically active compounds |

Mechanism of Action

The mechanism of action of 3,3,4,4,4-Pentafluorobutan-1-amine;hydrochloride is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 3,3,4,4-Tetrafluorobutan-1-amine

- 3,3,4,4,4-Pentafluorobutan-1-ol

- 3,3,4,4,4-Pentafluorobutan-1-thiol

Uniqueness

3,3,4,4,4-Pentafluorobutan-1-amine;hydrochloride is unique due to the presence of five fluorine atoms, which impart distinct chemical properties such as increased electronegativity and steric hindrance. These properties can significantly influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Biological Activity

3,3,4,4,4-Pentafluorobutan-1-amine; hydrochloride is a fluorinated organic compound with potential applications in pharmaceuticals and materials science. Its unique structure, characterized by multiple fluorine atoms attached to a butane backbone, suggests interesting biological activities that warrant detailed exploration.

Chemical Structure and Properties

- Molecular Formula : CHFN

- SMILES Notation : C(CN)C(C(F)(F)F)(F)F

- InChI : InChI=1S/C4H6F5N/c5-3(6,1-2-10)4(7,8)(9)2/h1-2,10H2,(H,5,6)(H,7,8)(H,9)

The presence of multiple fluorine atoms enhances the compound's lipophilicity and stability against metabolic degradation, making it a candidate for various biological studies.

Biological Activity Overview

Research into the biological activity of 3,3,4,4,4-pentafluorobutan-1-amine; hydrochloride has revealed several potential mechanisms and effects:

1. Receptor Interaction

Preliminary studies indicate that this compound may act as an agonist for specific receptors involved in neurotransmission. For example, its structural similarity to known agonists suggests potential activity at trace amine-associated receptors (TAARs), which are implicated in mood regulation and neuropsychiatric disorders .

2. Cytotoxicity and Genotoxicity

In vitro studies have assessed the cytotoxic effects of fluorinated compounds on various cell lines. While specific data on 3,3,4,4,4-pentafluorobutan-1-amine; hydrochloride remains limited, related compounds have demonstrated significant cytotoxicity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

3. Antimicrobial Activity

Case Study 1: Neuropharmacological Effects

A study focusing on the neuropharmacological effects of fluorinated amines demonstrated that compounds similar to 3,3,4,4,4-pentafluorobutan-1-amine could modulate dopaminergic pathways. This modulation was assessed using rodent models exhibiting hyperactivity induced by MK-801 (a NMDA receptor antagonist), suggesting potential applications in treating schizophrenia .

Case Study 2: Cytotoxicity Assessment

In investigations concerning the cytotoxic effects of various fluorinated compounds on human cancer cell lines (e.g., HeLa and MCF-7), it was observed that certain structural modifications could lead to increased cell death rates. While direct data on this specific compound is sparse, it aligns with trends seen in related fluorinated analogs .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing 3,3,4,4,4-Pentafluorobutan-1-amine hydrochloride to ensure fluorination efficiency and amine stability?

- Answer : Synthesis should follow a multi-step approach:

Fluorination : Use selective fluorinating agents (e.g., SF₄ or DAST) to introduce pentafluoro groups while avoiding over-fluorination.

Amine Protection : Protect the primary amine during fluorination using tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions.

Salt Formation : React the free amine with HCl in anhydrous conditions to form the hydrochloride salt.

Purification via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol) is critical. Monitor intermediate steps using <sup>19</sup>F NMR to track fluorination efficiency .

Q. Which spectroscopic and analytical techniques are essential for characterizing fluorinated amine hydrochlorides?

- Answer :

- <sup>1</sup>H/<sup>19</sup>F NMR : Confirm fluorination patterns and amine proton environments.

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray Diffraction (XRD) : Resolve crystal structure and salt stoichiometry (if single crystals are obtainable).

- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrochloride hydration states.

Cross-reference data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can quantum chemical calculations and reaction path search methods optimize the synthesis of fluorinated amine hydrochlorides?

- Answer :

- Reaction Mechanism Screening : Use density functional theory (DFT) to model fluorination pathways, identifying transition states and intermediates. Focus on minimizing side reactions (e.g., defluorination).

- Solvent/Reagent Optimization : Compute solvation energies (COSMO-RS) to select solvents that stabilize intermediates.

- Experimental Validation : Narrow down computational predictions to <5 candidate conditions for lab testing. For example, ICReDD’s workflow integrates computational screening with high-throughput experimentation to reduce trial-and-error .

Q. What strategies resolve contradictions in reaction yield data between small-scale and pilot-scale syntheses?

- Answer :

- Statistical DoE (Design of Experiments) : Apply factorial designs to isolate variables (e.g., temperature, reagent stoichiometry) affecting scalability. For example, a central composite design can model nonlinear effects .

- Kinetic Modeling : Use microkinetic simulations to predict mass transfer limitations in larger reactors.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate concentrations .

Q. How do fluorinated substituents influence the hydrochloride salt’s solubility and reactivity in aqueous vs. organic media?

- Answer :

- Solubility Studies : Measure partition coefficients (logP) in octanol/water systems. Fluorine’s electronegativity reduces solubility in polar solvents but enhances lipid membrane permeability.

- Reactivity Profiling : Conduct pH-dependent stability assays (e.g., HPLC tracking of degradation products). The hydrochloride salt’s acidity (pKa) can be modulated by adjacent fluorine atoms, impacting nucleophilic substitution rates.

- Molecular Dynamics (MD) Simulations : Model solvation shells to predict aggregation behavior in biological buffers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported fluorination efficiencies for similar compounds?

- Answer :

- Meta-Analysis : Compile literature data into a comparative table (e.g., fluorinating agents, yields, side products) to identify trends.

- Cross-Validation : Reproduce key experiments under standardized conditions (e.g., controlled humidity, inert atmosphere).

- Advanced Characterization : Use XPS (X-ray photoelectron spectroscopy) to detect trace impurities (e.g., unreacted precursors) that may explain yield variations .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.